![molecular formula C15H24O2Si B13562537 (1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B13562537.png)
(1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}prop-2-en-1-ol is an organic compound characterized by the presence of a tert-butyldimethylsilyl (TBS) protecting group attached to a phenyl ring. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}prop-2-en-1-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives the formylated compound.
Reduction: The aldehyde group is reduced using sodium borohydride (NaBH4) in methanol to obtain the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}prop-2-en-1-ol is used as an intermediate in the synthesis of complex organic molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology
The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its ability to undergo various chemical reactions allows for the creation of diverse molecular structures with potential biological activity.
Medicine
In medicinal chemistry, this compound is used in the development of new drugs. Its structural features enable the design of molecules with specific biological targets, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of (1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}prop-2-en-1-ol involves its ability to participate in various chemical reactions. The tert-butyldimethylsilyl group provides stability, allowing the compound to act as a protecting group in organic synthesis. The phenyl ring and prop-2-en-1-ol moiety enable the compound to undergo electrophilic and nucleophilic reactions, facilitating the formation of complex molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethanol: Similar structure but with an ethanol moiety instead of prop-2-en-1-ol.
(1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}methanol: Contains a methanol group instead of prop-2-en-1-ol.
Uniqueness
(1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}prop-2-en-1-ol is unique due to its specific combination of a TBS-protected phenyl ring and a prop-2-en-1-ol moiety. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C15H24O2Si |
|---|---|
Molekulargewicht |
264.43 g/mol |
IUPAC-Name |
(1R)-1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C15H24O2Si/c1-7-14(16)12-8-10-13(11-9-12)17-18(5,6)15(2,3)4/h7-11,14,16H,1H2,2-6H3/t14-/m1/s1 |
InChI-Schlüssel |
ZJRWETIMDZVOLM-CQSZACIVSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)[C@@H](C=C)O |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



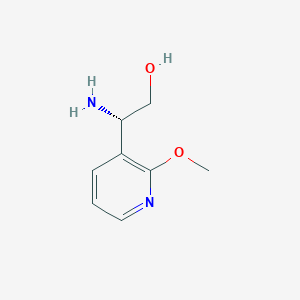

![2-[(4-Methylpent-3-en-1-yl)sulfanyl]ethan-1-amine](/img/structure/B13562480.png)
![1-{5,6-diamino-9-cyano-3-cyclopentyl-2-oxo-1H,2H,3H-pyrrolo[2,3-c]2,7-naphthyridin-8-yl}piperidine-3-carboxylic acid](/img/structure/B13562488.png)

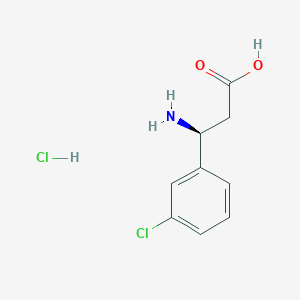
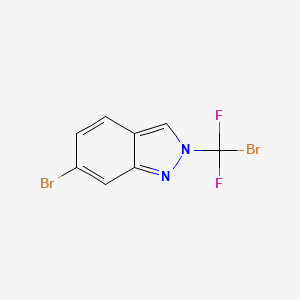
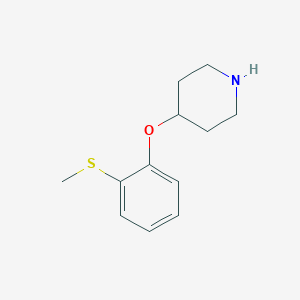
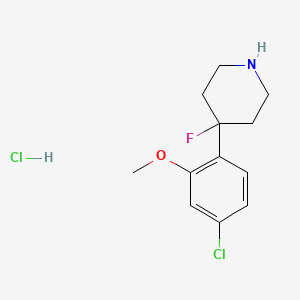
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylicacidhydrochloride](/img/structure/B13562528.png)
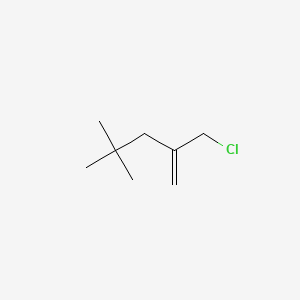
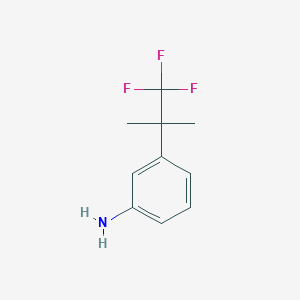
![3-(4-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13562558.png)
